6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with a unique structure that includes both methylphenyl and tetrahydroindazol groups
Preparation Methods
The synthesis of 6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps. One common method includes the reaction of 2-methylphenylhydrazine with 4-methylbenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired indazol-4-one compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific pathway involved.
Comparison with Similar Compounds
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:
2-methylphenylhydrazine: A precursor in the synthesis of the target compound.
4-methylbenzaldehyde: Another precursor used in the synthesis.
Indazole derivatives: Compounds with similar indazole structures that may have different substituents on the phenyl rings.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-(2-methylphenyl)-1-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H20N2O/c1-14-7-9-17(10-8-14)23-20-11-16(12-21(24)19(20)13-22-23)18-6-4-3-5-15(18)2/h3-10,13,16H,11-12H2,1-2H3 |
InChI Key |
GTKCTMJVHDNCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.